beta,4-Dimethylcyclohexanepropionaldehyde

Description

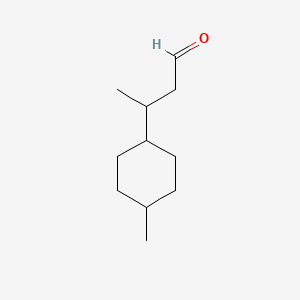

β,4-Dimethylcyclohexanepropionaldehyde is a cyclohexane-derived aldehyde with methyl substituents at the β and 4-positions of the cyclohexane ring and a propionaldehyde side chain. Its structure combines the rigidity of the cyclohexane ring with the reactivity of the aldehyde functional group, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

CAS No. |

70964-95-3 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

3-(4-methylcyclohexyl)butanal |

InChI |

InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)10(2)7-8-12/h8-11H,3-7H2,1-2H3 |

InChI Key |

YZFPDESEFZSBIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C(C)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,4-Dimethylcyclohexanepropionaldehyde typically involves the alkylation of cyclohexane derivatives followed by oxidation. One common method involves the reaction of 4-methylcyclohexanone with an alkylating agent to introduce the propionaldehyde group. The reaction conditions often include the use of strong bases and solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including catalytic hydrogenation and oxidation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: beta,4-Dimethylcyclohexanepropionaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

- IUPAC Name : 4-(4-Methylcyclohexyl)butanal

The compound features a cyclohexane ring substituted with two methyl groups and an aldehyde functional group. Its unique structure contributes to its reactivity and utility in different applications.

Organic Synthesis

Beta,4-Dimethylcyclohexanepropionaldehyde is utilized as a building block in organic synthesis. It serves as a precursor for various chemical reactions, including:

- Aldol Reactions : The aldehyde group can participate in aldol condensation reactions to form β-hydroxy aldehydes.

- Reduction Reactions : It can be reduced to alcohols or further transformed into other functional groups through various reagents.

Flavor and Fragrance Industry

The compound is recognized for its pleasant aroma, making it valuable in the flavor and fragrance industry. It is often used in:

- Perfumes : As a fragrance component due to its sweet and floral scent.

- Food Flavoring : Employed in food products to enhance flavor profiles.

Biological Research

Recent studies have indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Research suggests that the compound exhibits antimicrobial activity against certain bacterial strains.

- Cytotoxic Effects : In vitro studies have shown that it can induce apoptosis in cancer cell lines, providing insights into its potential as an anticancer agent.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays assessed the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 20 | |

| MCF-7 | 15 | |

| A549 | 30 |

The results indicated that the compound has varying degrees of cytotoxicity depending on the cell line, suggesting its potential as a chemotherapeutic agent.

Industrial Applications

This compound also finds applications in industrial processes:

- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of specialty chemicals used in polymers and coatings.

- Solvent Applications : Due to its solvent properties, it is employed in formulations requiring specific solubility characteristics.

Mechanism of Action

The mechanism of action of beta,4-Dimethylcyclohexanepropionaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Boiling Points and Solubility :

- Aldehyde-containing cyclohexane derivatives (e.g., β,4-Dimethylcyclohexanepropionaldehyde) typically exhibit higher boiling points (~200–250°C) due to increased molecular weight and ring rigidity compared to simpler benzaldehydes (e.g., 4-hydroxybenzaldehyde, bp ~250°C).

- Hydroxyl or bromine substituents (as in 4-hydroxybenzaldehyde or 4-(bromomethyl)benzaldehyde) enhance polarity, improving water solubility but reducing thermal stability.

Research Findings and Limitations

- Stereochemical Complexity : Cyclohexane carbaldehydes like β,4-Dimethylcyclohexanepropionaldehyde require advanced techniques (e.g., NMR, X-ray crystallography) for conformational analysis, as seen in compound 5 and 8 studies.

- Data Gaps : Direct experimental data (e.g., melting points, toxicity) for β,4-Dimethylcyclohexanepropionaldehyde are absent in the evidence, necessitating extrapolation from analogs.

- Safety Considerations: Aldehydes generally require careful handling (e.g., eye/skin protection, proper ventilation), as noted for 4-(bromomethyl)benzaldehyde.

Biological Activity

Beta,4-Dimethylcyclohexanepropionaldehyde (also known as 4-Dimethylcyclohexanepropionaldehyde) is a compound of interest due to its various biological activities. This article provides an overview of its biological properties, including its roles in different biological systems, potential therapeutic applications, and relevant research findings.

This compound is characterized by its structure, which includes a cyclohexane ring with two methyl groups and an aldehyde functional group. Its chemical formula is , and it can be represented as follows:

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing gas chromatography-mass spectrometry (GC-MS) highlighted its effectiveness against various bacterial strains. The compound demonstrated bactericidal effects, suggesting potential applications in developing new antimicrobial agents .

2. Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating a possible role in managing inflammatory diseases .

3. Potential as a Therapeutic Agent

The compound has been explored for its potential therapeutic applications in treating conditions such as respiratory diseases and skin disorders. Its ability to modulate biological pathways involved in inflammation and infection makes it a candidate for further investigation in pharmacological contexts .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Respiratory Health: A study investigated the use of volatile organic compounds (VOCs) as biomarkers for respiratory diseases. This compound was identified among other VOCs in breath samples from patients with chronic obstructive pulmonary disease (COPD), suggesting its relevance in respiratory diagnostics .

- Skin Applications: In dermatological research, formulations containing this compound were tested for their efficacy against skin infections. Results indicated a reduction in bacterial load and improved healing times .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.